molecular formula C16H16N2O2 B6548920 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1324416-68-3

2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6548920
CAS No.: 1324416-68-3
M. Wt: 268.31 g/mol
InChI Key: KRBLIDBPMFNTNK-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound combining a tetrahydroisoquinoline scaffold with a 6-methoxypyridine-3-carbonyl substituent. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as ion channels, enzymes, and neurotransmitter receptors .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-7-6-13(10-17-15)16(19)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBLIDBPMFNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyridine derivative, followed by the formation of the tetrahydroisoquinoline core. The key steps include:

    Methoxypyridine Derivative Synthesis: This can be achieved through the methoxylation of pyridine derivatives using reagents such as methanol and a suitable catalyst.

    Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group and other substituents on the pyridine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.

    Industrial Chemistry: It is employed in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.

Comparison with Similar Compounds

Table 2: Analytical Signatures of Key Derivatives

Compound IR (C≡N) ¹H NMR (Key Signals) ¹³C NMR (Carbonyl)
2-(2-Methoxyphenyl)-THIQ-carbonitrile 2210 cm⁻¹ δ 6.8–7.3 (Ar-H) N/A
Target Compound ~1680 cm⁻¹* δ 8.1–8.4 (Pyridine-H) ~170 ppm
6,7-Dimethoxy-THIQ (6c) N/A δ 3.8 (OCH₃), 6.5–6.7 (Ar-H) N/A

*Predicted carbonyl stretch for pyridine-3-carbonyl.

Biological Activity

The compound 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (referred to as THIQ ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 255.29 g/mol
  • CAS Number : Not widely documented, but related compounds can be referenced for synthesis.

THIQ derivatives are known to interact with various biological targets, including:

  • Monoamine Oxidase Inhibition : THIQ has been studied for its potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications for treating neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : Research indicates that THIQ exhibits antioxidant properties, contributing to the reduction of oxidative stress in cellular environments. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern .

1. Neuroprotective Effects

Studies have demonstrated that THIQ can protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the modulation of signaling pathways involved in cell survival and apoptosis.

2. Antimicrobial Properties

THIQ and its derivatives have shown moderate antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance this activity .

3. Anticancer Potential

Preliminary studies indicate that THIQ may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.

Table 1: Summary of Biological Activities of THIQ Derivatives

Activity TypeDescriptionReference
NeuroprotectionInhibition of neuronal apoptosis
AntioxidantReduction of oxidative stress
AntimicrobialModerate activity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

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